molecular formula C18H20N2O B2811519 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one CAS No. 361186-69-8

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B2811519
CAS No.: 361186-69-8
M. Wt: 280.371
InChI Key: WSOPYWQFBJOLCZ-UHFFFAOYSA-N
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Description

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one (CAS 361186-69-8) is a high-purity quinazolinone derivative supplied for research and development purposes. This compound is part of the 2,3-dihydroquinazolin-4(1H)-one chemical class, which has been identified in scientific literature as a privileged scaffold in medicinal chemistry with significant potential in anticancer research . Recent studies highlight that analogues within this family exhibit broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines, including colon (HT29), glioblastoma (U87 and SJ-G2), breast (MCF-7), ovarian (A2780), and lung (H460) cancers . The research value of this chemical scaffold is linked to its mechanism of action involving the inhibition of tubulin polymerization, a central process in cell mitosis . By binding to the colchicine site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells . This mechanism is analogous to established tubulin inhibitors like nocodazole, positioning quinazolinone derivatives as promising candidates for the development of novel antimitotic agents . This product is intended for research use in biochemical assays, cell-based studies, and as a building block for the synthesis of novel chemical entities in drug discovery. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-methylphenyl)-3-propyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-12-20-17(14-10-8-13(2)9-11-14)19-16-7-5-4-6-15(16)18(20)21/h4-11,17,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOPYWQFBJOLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization reactions. One common synthetic route includes the reaction of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one with key analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Key Properties/Applications References
This compound 3-propyl, 2-p-tolyl Unknown bioactivity; potential for drug discovery or catalysis
3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one 3-(thiazolyl), 2-thioxo Antifungal activity against Aspergillus spp. (MIC: 2–8 µg/mL)
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one 3-methoxyphenyl, 2-methylsulfanyl Analgesic activity (74–84% writhing inhibition in mice)
3-Arylazo-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones 3-arylazo, 2-thioxo Disperse dyes for polyester (fastness rating: 4–5)
2-(4-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one 2-(4-chlorophenyl) Structural analog; chiral center at C2 (S-configuration)
3-Alkyl-2-(triazolylmethyl)thio derivatives 3-alkyl, 2-(triazolylmethyl)thio High-yield synthesis (77–86%) via Cu@Py-Oxa@SPION catalyst

Biological Activity

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including anti-leishmanial, anti-inflammatory, and anti-cancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

  • Molecular Formula : C18H20N2O
  • Molecular Weight : 280.37 g/mol
  • CAS Number : 361186-69-8

Anti-Leishmanial Activity

Recent studies have highlighted the anti-leishmanial potential of this compound. The compound was tested against Leishmania amazonensis promastigotes, showing significant inhibitory activity.

CompoundIC50 (µg/mL)
This compound0.085
Standard Drug (Miltefosine)0.046

The binding affinity of the compound to key proteins involved in leishmanial metabolism was assessed through molecular docking studies. The results indicated strong interactions with Pyridoxal Kinase and Trypanothione Reductase, essential for the survival of the parasite .

Anti-Cancer Activity

In vitro studies have also explored the cytotoxic effects of this quinazolinone derivative on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in breast and colon cancer cells.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)5.0
HCT116 (Colon Cancer)7.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Anti-inflammatory Effects

Another significant aspect of its biological activity is its anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Leishmaniasis : A study conducted on mice infected with Leishmania showed that administration of the compound significantly reduced parasitic load compared to untreated controls. Histological examinations revealed decreased inflammation and tissue damage in treated groups .
  • Cancer Cell Line Evaluation : In a comparative study involving various quinazolinone derivatives, 3-propyl-2-p-tolyl exhibited superior cytotoxicity against MCF7 cells compared to other derivatives, suggesting a structure–activity relationship that favors its use in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example:

  • Step 1 : Reacting substituted aldehydes (e.g., p-tolualdehyde) with thioacetamide or urea derivatives under reflux conditions to form the quinazolinone core.
  • Step 2 : Alkylation or propylation using reagents like 1-bromopropane in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the 3-propyl group.
  • Purification : Intermediate products are purified via recrystallization (e.g., ethanol or methanol) or column chromatography (silica gel, hexane/ethyl acetate eluent). Reaction progress is monitored using thin-layer chromatography (TLC) with iodine visualization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • ¹H/¹³C NMR : Confirm the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and propyl chain (δ 0.9–1.5 ppm for CH₃, δ 1.6–2.2 ppm for CH₂).
  • HRMS : Validate molecular weight (e.g., C₁₉H₂₁N₂O, expected [M+H]⁺ = 293.1654).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H stretches (if present) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI for click chemistry modifications) or organocatalysts to enhance cyclization efficiency.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (toluene) to balance reaction rate and side-product formation.
  • Microwave Assistance : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining yields >85% .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-Response Analysis : Re-evaluate activity using standardized assays (e.g., IC₅₀ in cancer cell lines) with controlled compound purity (>95% by HPLC).
  • Target Selectivity Profiling : Use kinase or receptor panels to identify off-target effects that may explain variability in reported activities.
  • Structural Analog Comparison : Compare bioactivity of 3-propyl derivatives with methyl/ethyl analogs to isolate the role of the propyl group .

Q. What computational methods are recommended to predict the compound’s binding affinity for pharmacological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the p-tolyl group.
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Lys721 in EGFR) for mutagenesis validation .

Q. How can discrepancies in spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to confirm assignment of ambiguous peaks.
  • Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 50°C.
  • X-ray Crystallography : Obtain a crystal structure to unambiguously confirm regiochemistry and stereochemistry .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Propylation Step

ParameterOptimal ConditionImpact on Yield
Temperature80–90°CMaximizes alkylation
SolventDMFEnhances solubility
BaseK₂CO₃Minimizes hydrolysis
Reaction Time12–16 hBalances completion vs. degradation
Reference

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
Unreacted aldehydeIncomplete cyclizationColumn chromatography
OligomersSide reactionsRecrystallization (EtOH)
Solvent residuesImproper dryingRotary evaporation + vacuum drying
Reference

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